molecular formula C11H11ClO3 B1325851 5-(2-Chlorophenyl)-5-oxovaleric acid CAS No. 898792-59-1

5-(2-Chlorophenyl)-5-oxovaleric acid

Cat. No.: B1325851
CAS No.: 898792-59-1
M. Wt: 226.65 g/mol
InChI Key: LRWPDZKEHJFYFD-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-5-oxovaleric acid: is an organic compound with a molecular formula of C11H11ClO3 It is a derivative of valeric acid, where the hydrogen atom at the fifth position is replaced by a 2-chlorophenyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)-5-oxovaleric acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Chlorophenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 5-(2-chlorophenyl)-5-oxopentanoic acid.

    Reduction: Formation of 5-(2-chlorophenyl)-5-hydroxyvaleric acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(2-Chlorophenyl)-5-oxovaleric acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It may also serve as a model compound for investigating metabolic pathways.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for the synthesis of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These properties enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 5-(2-Bromophenyl)-5-oxovaleric acid
  • 5-(2-Fluorophenyl)-5-oxovaleric acid
  • 5-(2-Methylphenyl)-5-oxovaleric acid

Comparison: 5-(2-Chlorophenyl)-5-oxovaleric acid is unique due to the presence of the chlorine atom, which influences its reactivity and interactions. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic and steric effects, affecting its chemical behavior and biological activity. The methyl analog, on the other hand, lacks the halogen atom, resulting in distinct properties and applications.

Properties

IUPAC Name

5-(2-chlorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWPDZKEHJFYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645504
Record name 5-(2-Chlorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-59-1
Record name 2-Chloro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chlorophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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